molecular formula C9H9NO3 B3145028 2-(2H-1,3-benzodioxol-5-yl)acetamide CAS No. 5661-47-2

2-(2H-1,3-benzodioxol-5-yl)acetamide

Cat. No.: B3145028
CAS No.: 5661-47-2
M. Wt: 179.17 g/mol
InChI Key: GIRXKOJKVUCAIB-UHFFFAOYSA-N
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Description

2-(2H-1,3-Benzodioxol-5-yl)acetamide is a benzodioxole derivative featuring an acetamide group at the 5-position of the 1,3-benzodioxole ring. The molecular formula is C₉H₉NO₃, with a molecular weight of 179.17 g/mol.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c10-9(11)4-6-1-2-7-8(3-6)13-5-12-7/h1-3H,4-5H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRXKOJKVUCAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5661-47-2
Record name 2-(2H-1,3-Benzodioxol-5-yl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005661472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7V5LU6LB4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)acetamide typically involves the reaction of 1,3-benzodioxole with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the acetamide group .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the use of advanced catalysts and optimized reaction conditions to ensure high yield and purity. These methods are designed to be scalable and cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, amines, and substituted benzodioxole derivatives .

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of cyclooxygenase enzymes, which play a role in inflammation .

Comparison with Similar Compounds

Table 1: Key Analogs of this compound

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Significance Source
This compound C₉H₉NO₃ 179.17 Acetamide Pharmacological scaffold, synthesis intermediate
N-(1,3-Benzodioxol-5-yl)-2-chloroacetamide C₉H₈ClNO₃ 213.62 Chloroacetamide Reactive intermediate for alkylation reactions; limited analytical data
2-(2,2-Difluoro-1,3-benzodioxol-5-yl)acetamide C₉H₇F₂NO₃ 219.15 Difluoro-benzodioxole Enhanced metabolic stability; newly synthesized research compound
N-(2,2-Difluoro-1,3-benzodioxol-5-yl)-2-hydroxyacetamide C₉H₇F₂NO₄ 235.15 Hydroxyacetamide, difluoro Increased polarity for solubility; potential medicinal applications
MRE 2029-F20 C₂₃H₂₆N₆O₆ 482.49 Xanthine-derived substituents A₂B adenosine receptor antagonist; demonstrates benzodioxole-acetamide pharmacological relevance
N-(1,3-Benzodioxol-5-yl)-2-[(4-bromophenyl)methyl-methylamino]acetamide C₁₇H₁₇BrN₂O₃ 379.24 Bromophenyl, methylamino Enhanced receptor selectivity; biochemical research
CAS 1111976-11-4 (heterocyclic derivative) C₂₅H₂₃N₇O₅ 501.50 Oxadiazolyl, pyrimidoindole Custom synthesis for targeted therapies (e.g., kinase inhibition)

Pharmacological Relevance

  • MRE 2029-F20: Demonstrates potent A₂B adenosine receptor antagonism (IC₅₀ < 100 nM), highlighting the benzodioxole-acetamide core’s compatibility with receptor binding .
  • Bromophenyl-methylamino analog (C₁₇H₁₇BrN₂O₃): The bromine atom and methylamino group enhance hydrophobic interactions, improving selectivity for serotonin or dopamine receptors .

Crystallographic and Physicochemical Insights

  • Crystallographic studies of N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide () reveal hydrogen-bonding networks (N–H···O) that stabilize the crystal lattice, suggesting similar intermolecular interactions in the parent compound .
  • The hydroxyacetamide derivative (C₉H₇F₂NO₄) introduces hydrogen-bond donors, improving aqueous solubility compared to non-polar analogs .

Biological Activity

2-(2H-1,3-benzodioxol-5-yl)acetamide is an organic compound featuring a benzodioxole moiety, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its medicinal properties, mechanisms of action, and relevant research findings.

Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H9NO3\text{C}_9\text{H}_9\text{N}\text{O}_3

This compound incorporates a benzodioxole ring, which is known for its diverse pharmacological properties. The presence of the acetamide group enhances its solubility and potential interactions with biological targets.

Antidiabetic Properties

Recent studies have highlighted the antidiabetic potential of benzodioxole derivatives, including this compound. In vitro assays demonstrated significant inhibition of α-amylase, an enzyme involved in carbohydrate metabolism. For instance, derivatives related to this compound exhibited IC50 values ranging from 0.68 µM to 0.85 µM against α-amylase, indicating strong inhibitory activity while maintaining low cytotoxicity against normal cell lines (IC50 > 150 µM) .

Anticancer Activity

The anticancer properties of benzodioxole derivatives have also been investigated. In vitro studies showed that certain derivatives displayed significant cytotoxic effects against various cancer cell lines. For example, compounds derived from benzodioxole exhibited IC50 values between 26 µM and 65 µM against multiple cancer types . These findings suggest that this compound may serve as a lead compound for developing anticancer agents.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes such as α-amylase through competitive binding, reducing glucose absorption and lowering blood sugar levels.
  • Cellular Interactions : The structural features allow for π-π stacking and hydrogen bonding with target proteins, potentially modulating their activity .
  • Antioxidant Activity : Some benzodioxole derivatives have shown antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.

Study on Antidiabetic Effects

In a controlled experiment using streptozotocin-induced diabetic mice, administration of a related benzodioxole derivative significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses . This highlights the potential therapeutic application of these compounds in managing diabetes.

Study on Anticancer Efficacy

A recent study evaluated the cytotoxic effects of various benzodioxole derivatives against human cancer cell lines. Notably, one derivative demonstrated potent activity with an IC50 value of 0.06 µM against Hep 3B cells (hepatoma), indicating its promise as an anticancer agent .

Summary Table of Biological Activities

Activity TypeTarget Enzyme/Cell LineIC50 Value (µM)Reference
α-Amylase Inhibition In vitro assay0.68 - 0.85
Cytotoxicity Hep 3B (hepatoma)0.06
HCT-116 (colon cancer)0.14
A549 (lung cancer)>10

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2H-1,3-benzodioxol-5-yl)acetamide
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2-(2H-1,3-benzodioxol-5-yl)acetamide

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